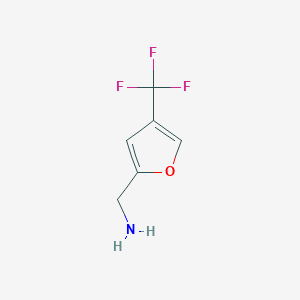

4-(Trifluoromethyl)-2-furanmethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6F3NO |

|---|---|

Molecular Weight |

165.11 g/mol |

IUPAC Name |

[4-(trifluoromethyl)furan-2-yl]methanamine |

InChI |

InChI=1S/C6H6F3NO/c7-6(8,9)4-1-5(2-10)11-3-4/h1,3H,2,10H2 |

InChI Key |

ICWFLGCPJARCBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC=C1C(F)(F)F)CN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Trifluoromethyl 2 Furanmethanamine and Its Structural Analogs

Strategies for Furan (B31954) Ring Construction with Trifluoromethyl Moieties

The construction of the furan ring bearing a trifluoromethyl group at the 4-position is a key challenge. Several strategies can be envisioned, either by building the furan ring with the trifluoromethyl group already in place or by introducing it onto a pre-existing furan scaffold.

Directed Functionalization of Furan Scaffolds

Directing the trifluoromethylation to the 4-position of a 2-substituted furan is not straightforward. Radical trifluoromethylation of furan derivatives, for instance, typically favors substitution at the 5-position, which is alpha to the ring oxygen nih.gov. Therefore, a more plausible approach involves the use of a pre-functionalized furan ring where a substituent at the 4-position can be converted to a trifluoromethyl group. A common strategy in aromatic chemistry is the trifluoromethylation of aryl halides. While not directly demonstrated for 4-bromo-2-furaldehyde, this intermediate is commercially available and could potentially undergo a copper-mediated trifluoromethylation reaction with reagents like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate or other trifluoromethylating agents.

Another approach is to start with a building block that already contains the trifluoromethyl group and construct the furan ring around it.

Cycloaddition Reactions for Furan Ring Formation

Cycloaddition reactions offer a powerful and convergent approach to constructing highly substituted furan rings. A [3+2] cycloaddition strategy could potentially be employed to generate the desired 2,4-disubstituted furan core. For instance, the reaction of a trifluoromethyl-containing 1,3-dipole with a suitable alkyne could, in principle, yield a furan with the trifluoromethyl group at the 4-position. While specific examples leading directly to 4-(trifluoromethyl)-2-furanmethanamine precursors are not abundant in the literature, the general utility of cycloadditions in furan synthesis is well-established researchgate.netnih.gov.

A notable synthetic route that yields a 4-trifluoromethylfuran scaffold involves a sequential deprotection-annulation reaction of O-protected-2-trifluoromethyl-1,1-dibromoallylic alcohols with terminal alkynes . This method produces 2,3-disubstituted-4-trifluoromethylfurans. By carefully selecting the terminal alkyne, a substituent could be introduced at the 2-position that can be subsequently converted to an aminomethyl group.

Amination Reactions for Furanmethanamine Synthesis

Once a suitable 4-(trifluoromethyl)furan precursor bearing a functional group at the 2-position, such as an aldehyde (4-(trifluoromethyl)-2-furaldehyde) or an alcohol (4-(trifluoromethyl)-2-furfuryl alcohol), is obtained, the final step is the introduction of the amino group. The presence of the electron-withdrawing trifluoromethyl group at the 4-position is expected to influence the reactivity of the functional group at the 2-position, potentially facilitating nucleophilic additions to the aldehyde and influencing the conditions required for the amination of the alcohol.

Reductive Amination Pathways

Reductive amination of an aldehyde is a classic and highly effective method for the synthesis of amines. In the context of the target molecule, 4-(trifluoromethyl)-2-furaldehyde would be the key intermediate. This process typically involves the reaction of the aldehyde with an amine (such as ammonia (B1221849) or a primary amine) to form an imine, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The direct reductive amination of furfural (B47365) to furfurylamine (B118560) using hydrogen gas over a metal catalyst is a well-established industrial process. It is anticipated that a similar approach would be effective for the trifluoromethylated analogue.

| Aldehyde Precursor | Amine Source | Reducing Agent/Catalyst | Product | Reference(s) |

| 4-(Trifluoromethyl)-2-furaldehyde | Ammonia | H₂/Rh-Al₂O₃ | This compound | researchgate.net (by analogy) |

| 4-(Trifluoromethyl)-2-furaldehyde | Ammonia | NaBH₄ | This compound | General methodology |

Catalytic Amination Protocols

Catalytic amination of alcohols provides an alternative route to amines. 4-(Trifluoromethyl)-2-furfuryl alcohol, which can be obtained by the reduction of the corresponding aldehyde, could be a substrate for this transformation. Various catalytic systems have been developed for the amination of furfuryl alcohol itself. For example, Raney nickel has been shown to be an effective catalyst for the reaction of furfuryl alcohol with ammonia to produce furfurylamine. The reaction conditions can be tuned to favor the amination of the alcohol without reduction of the furan ring. Other catalytic systems, such as those based on copper, have also been employed for the hydroamination of furfuryl alcohols.

| Alcohol Precursor | Amine Source | Catalyst | Product | Reference(s) |

| 4-(Trifluoromethyl)-2-furfuryl alcohol | Ammonia | Raney Ni | This compound | nih.gov (by analogy) |

| 4-(Trifluoromethyl)-2-furfuryl alcohol | Nitriles | Copper oxide | N-Alkyl-4-(trifluoromethyl)-2-furanmethanamine | (by analogy) |

Multicomponent Reaction Approaches, e.g., Petasis Reaction Derivatives

Multicomponent reactions (MCRs) offer an efficient means of generating molecular complexity in a single step. The Petasis reaction, a boronic acid-based Mannich-type reaction, is a powerful tool for the synthesis of substituted amines. A Petasis-type reaction involving 4-(trifluoromethyl)-2-furaldehyde, an amine, and a vinyl- or arylboronic acid could potentially lead to structural analogs of the target molecule. While a direct application to form this compound itself would require a specific set of reagents, the versatility of the Petasis reaction makes it a valuable tool for creating a library of related compounds. The reaction is known to tolerate a wide range of functional groups and is often performed under mild conditions.

| Furan Aldehyde | Amine | Boronic Acid | Product |

| 4-(Trifluoromethyl)-2-furaldehyde | Secondary Amine | Vinylboronic Acid | α-Substituted-4-(trifluoromethyl)-2-furanmethanamine |

Incorporation of the Trifluoromethyl Group

Two primary strategies exist for incorporating a trifluoromethyl group into furan rings and other heterocycles: the direct trifluoromethylation of a pre-formed ring system and the construction of the ring using trifluoromethyl-containing building blocks. bohrium.comnih.gov Direct methods often involve electrophilic, nucleophilic, or radical substitution mechanisms. nih.gov

A variety of reagents have been developed to act as sources for the CF3 group. These can be broadly categorized based on the nature of the trifluoromethyl species they generate (radical, electrophilic, or nucleophilic).

Visible light-mediated radical trifluoromethylation has emerged as a prominent method for heterocycles like furan. nih.gov This can be achieved with or without the use of photoredox catalysis, employing sources like trifluoroacetic anhydride (B1165640) (TFAA) or trifluoromethanesulfonic anhydride. nih.gov Another approach involves nucleophilic trifluoromethylation, where reagents like fluoroform (HCF3) can be used to convert esters into trifluoromethyl ketones under basic conditions, which are precursors to other functionalized compounds. beilstein-journals.org

The choice of reagent and technique depends on the substrate's electronic properties and the desired regioselectivity. For electron-rich systems like the furan ring, electrophilic or radical substitution is the predominant pathway. nih.gov

Table 1: Selected Trifluoromethylation Reagents and Their Applications

| Reagent/System | Type | Application/Comments |

|---|---|---|

| Trifluoroacetic Anhydride (TFAA) | Radical Source | Used in visible light-mediated radical trifluoromethylation of furans. nih.gov |

| S-(trifluoromethyl)dibenzothiophenium salts | Electrophilic | Employed in palladium-catalyzed electrophilic trifluoromethylation. nih.gov |

| Fluoroform (HCF3) / KHMDS | Nucleophilic | Effective for converting methyl carboxylates to trifluoromethyl ketones. beilstein-journals.org |

| Trifluoroiodomethane (CF3I) / Ir catalyst | Radical Source | Used in enantioselective α-trifluoromethylation of aldehydes with light. nih.govresearchgate.net |

| Umemoto's Reagents | Electrophilic | Electrophilic trifluoromethylating agents based on a sulfonium (B1226848) salt structure. |

This table is interactive. Click on the headers to sort.

Directing groups offer a powerful strategy for achieving regioselectivity in C-H functionalization reactions, including trifluoromethylation. This approach involves the temporary installation of a functional group that coordinates to a metal catalyst, directing the catalytic activity to a specific C-H bond, typically in the ortho position. While the application of directing groups for arene fluorination was first reported in 2006, their use in trifluoromethylation has also been explored. researchgate.net

Palladium catalysis is frequently employed for these transformations. nih.govresearchgate.net For instance, palladium(II) acetate (B1210297) has been used as a catalyst with electrophilic trifluoromethylation reagents to functionalize C-H bonds in substrates containing suitable directing groups. nih.govresearchgate.net The mechanism often involves cyclopalladation, where the catalyst coordinates to the directing group and activates a nearby C-H bond, followed by the C-CF3 bond-forming event. researchgate.net Although this strategy is well-established for arenes, its application to specific furan systems like this compound requires careful selection of the directing group and reaction conditions to control regioselectivity.

Stereoselective Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure compounds is crucial in the pharmaceutical industry. For derivatives of this compound, the stereocenter is typically at the carbon atom bearing the amine group. Stereoselective synthesis can be achieved through methods such as asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of chiral amines, this often involves the catalytic asymmetric formation of a C-N bond. Copper-catalyzed asymmetric conjugate additions of Grignard reagents to various heterocyclic substrates have been developed, showcasing the utility of this approach. rug.nl

The development of chiral catalysts for olefin metathesis, which bear a stereogenic metal center and contain only monodentate ligands, represents a significant advance in the field. nih.gov Such catalysts can be applied to key ring-closing steps in the synthesis of complex chiral molecules. nih.gov Furthermore, organocatalysis has been successfully employed for the asymmetric synthesis of furan-based compounds bearing both axial and central chirality, demonstrating the power of this method in constructing complex chiral frameworks. nih.gov

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method has been highly successful in the stereoselective synthesis of many natural products and medicinally important compounds. researchgate.net

Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.orgresearchgate.net For example, amides can be formed between a carboxylic acid and pseudoephedrine. The α-proton of the resulting amide can be deprotonated to form an enolate, and the subsequent alkylation reaction is directed by the chiral auxiliary, leading to a high degree of diastereoselectivity. wikipedia.org The auxiliary is then cleaved to yield the enantiomerically enriched product. wikipedia.orgnih.gov This well-established strategy is applicable to the synthesis of chiral amines and their precursors.

Table 2: Common Chiral Auxiliaries and Their Features

| Chiral Auxiliary | Key Feature | Typical Application | Removal Condition |

|---|---|---|---|

| Evans' Oxazolidinones | Forms crystalline derivatives, provides high diastereoselectivity in aldol (B89426) and alkylation reactions. wikipedia.org | Asymmetric alkylations, aldol reactions. wikipedia.orgresearchgate.net | Acidic or basic hydrolysis, reduction. wikipedia.org |

| Pseudoephedrine/ Pseudoephenamine | Forms crystalline amides, excellent stereocontrol in alkylations, especially for forming quaternary centers. wikipedia.orgnih.gov | Asymmetric alkylation of amides. nih.govharvard.edu | Acidic or basic hydrolysis. nih.gov |

| Camphorsultam (Oppolzer's sultam) | Provides high stereocontrol in a variety of reactions. wikipedia.org | Diels-Alder reactions, alkylations, aldol reactions. | Hydrolysis, reduction. |

This table is interactive. Click on the headers to sort.

Cascade and Tandem Reaction Sequences in Synthesis

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of furan derivatives, including furanmethanamines. These approaches aim to enhance efficiency while minimizing environmental impact through the use of safer solvents, renewable resources, and sustainable catalytic systems. The primary route to furanmethanamines is the reductive amination of the corresponding furfural.

The use of water as a solvent or conducting reactions in the absence of a solvent are key strategies in green chemistry to reduce the reliance on volatile organic compounds (VOCs).

Aqueous Medium Reactions:

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. The reductive amination of furfural and its derivatives has been successfully carried out in aqueous media. For instance, the transformation of furfural to furfurylamine can be achieved with high selectivity in an aqueous solution of ammonia using a suitable catalyst. rsc.orgresearchgate.net One study demonstrated a 92% selectivity for furfurylamine at 80°C using a Rh/Al₂O₃ catalyst in aqueous ammonia. rsc.orgpsu.edu This approach represents a significant improvement over traditional methods that often employ organic solvents like dioxane or alcohols. nih.gov

The development of versatile catalysts, such as Ni-based catalysts prepared by coprecipitation (NiyAlOx), has enabled the efficient reductive amination of various furanic aldehydes in aqueous ammonia under mild conditions. nih.govacs.org For example, a Ni₆AlOₓ catalyst showed a 99% yield for 5-aminomethyl-2-furylmethanol from 5-hydroxymethylfurfural (B1680220) at 100°C and 1 bar of H₂ in water. nih.govacs.org This methodology has been extended to other aldehydes and ketones, showcasing the broad applicability of aqueous-phase reductive amination. nih.govacs.org

The following table summarizes the catalytic reductive amination of furfural to furfurylamine in an aqueous medium.

| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Reaction Time (h) | Furfurylamine Yield (%) | Reference(s) |

| Rh/Al₂O₃ | 80 | 40 | 2 | ~92 | rsc.orgpsu.edu |

| Ru-PVP/HAP | Ambient | 4 | - | ~60 | researchgate.net |

| Ni₆AlOₓ | 100 | 4 | 5 | 90 | nih.govacs.org |

Solvent-Free Reactions:

Solvent-free synthesis offers advantages such as reduced pollution, lower costs, and simplified processes. rsc.org Base-catalyzed trimerization of N-cyanomethylazoles under pressure and solvent-free conditions has been reported to produce substituted pyrimidines. rsc.org While specific examples for the solvent-free synthesis of this compound are not prevalent in the literature, the principles of mechanochemistry and solid-state reactions could be applied. For instance, the synthesis of other amine derivatives, such as N-sulfonylformamidines, has been achieved through direct condensation at room temperature without a solvent.

The development of sustainable catalysts that are efficient, recyclable, and based on earth-abundant metals is a primary focus of green chemistry. Similarly, the selection of benign and renewable reagents is crucial.

Sustainable Catalysis:

Heterogeneous catalysts are highly desirable as they can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.com For the reductive amination of furfural, various supported metal catalysts have been investigated. Non-noble metals like nickel and cobalt are attractive alternatives to precious metals. A graphene-co-shelled cobalt nanoparticle catalyst has been developed for the reductive amination of furfural, demonstrating high efficiency and magnetic recoverability, allowing for reuse up to eight times without significant loss of activity. rsc.org Similarly, Ru-based bimetallic catalysts on activated carbon (e.g., RuCo/AC) have shown a 92% yield of furfurylamine in water, with the catalyst being recyclable for five cycles. mdpi.com

The table below presents examples of sustainable heterogeneous catalysts used in the synthesis of furfurylamine.

| Catalyst | Support | Solvent | Temperature (°C) | Key Features | Reference(s) |

| Co@C-600-EtOH | Graphene | Methanolic NH₃ | 90 | Magnetically recoverable, reusable (8 cycles) | rsc.org |

| RuCo/AC | Activated Carbon | Water | 80 | Recyclable (5 cycles) | mdpi.com |

| Ru/Nb₂O₅ | Niobium(V) oxide | - | 90 | High selectivity (99% yield) | mdpi.com |

| Ni/SBA-15 | SBA-15 | - | 100 | High yield (~90%) | mdpi.com |

Biocatalysis:

Enzymes offer a highly selective and environmentally friendly approach to chemical synthesis, operating under mild conditions in aqueous media. Biocatalytic methods, particularly using transaminases, have been developed for the synthesis of furfurylamines. mdpi.com These enzymes can catalyze the amination of furfural and its derivatives, such as 5-(hydroxymethyl)furfural, with high yields. mdpi.com The use of immobilized enzymes further enhances sustainability by allowing for easy catalyst recovery and reuse. mdpi.com While the direct biocatalytic synthesis of this compound has not been explicitly detailed, the substrate scope of transaminases suggests that 4-(trifluoromethyl)furfural could be a viable substrate for this transformation. The enantioselective synthesis of α-trifluoromethyl amines has also been achieved using engineered enzymes, highlighting the potential of biocatalysis for producing chiral fluorinated compounds. acs.org

Sustainable Reagents:

Mechanistic Investigations of Synthetic Transformations Involving 4 Trifluoromethyl 2 Furanmethanamine

Reaction Pathway Elucidation using Spectroscopic Techniques

The elucidation of reaction pathways for the synthesis of furan (B31954) derivatives, including those with trifluoromethyl substituents, heavily relies on a combination of spectroscopic techniques to identify and characterize reactants, intermediates, and final products. While specific studies on 4-(Trifluoromethyl)-2-furanmethanamine are not extensively documented, insights can be drawn from the analysis of analogous furan compounds. globalresearchonline.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are instrumental in tracking the progress of the reaction. For instance, in the synthesis of furan-based imines, the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal in the ¹H NMR spectrum confirm the progression of the reaction. Similarly, ¹³C NMR can show the disappearance of the carbonyl carbon resonance from the starting material and the appearance of the imine carbon signal. nih.gov For trifluoromethyl-containing compounds, ¹⁹F NMR is a particularly powerful tool. The chemical shift of the CF₃ group can provide information about its electronic environment, and changes in this shift can indicate the formation of new bonds to the furan ring. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. In the synthesis of furanmethanamines, the disappearance of the characteristic C=O stretching vibration of a precursor aldehyde or ketone and the appearance of N-H stretching vibrations from the amine group are key indicators of a successful transformation. The C-F stretching vibrations of the trifluoromethyl group also provide a characteristic signal. jocpr.com

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the final product and any isolable intermediates. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition of the synthesized molecules.

A plausible reaction pathway for the formation of a substituted furan-amine, based on related syntheses, could be monitored as follows:

| Reaction Stage | Key Spectroscopic Observations |

| Starting Materials | Presence of aldehyde/ketone C=O stretch in IR; characteristic aromatic and substituent signals in ¹H and ¹³C NMR. |

| Intermediate | Possible observation of transient species like an imine, identified by a C=N stretch in IR and a new imine proton signal in ¹H NMR. |

| Final Product | Disappearance of starting material signals; appearance of N-H stretches in IR; upfield shift of the methine proton in ¹H NMR; confirmation of molecular weight by MS. |

Transition State Analysis in Catalytic Cycles

Transition state theory posits that reactants pass through a high-energy transition state on their way to becoming products. ucsb.edu Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating and characterizing these transition states. nih.gov For a catalyzed reaction, the catalyst provides an alternative reaction pathway with a lower activation energy.

In the context of a copper-catalyzed synthesis of a furan-amine derivative, the catalytic cycle would likely involve the coordination of the reactants to the copper center, followed by one or more key steps such as nucleophilic attack, and subsequent product release. The transition state for the rate-determining step is of particular interest. For example, in a related copper-catalyzed aziridine (B145994) opening to form α-CF₃-β-arylethylamines, DFT calculations have been used to determine the energy barriers for different potential pathways, thereby explaining the observed regioselectivity. nih.gov The calculations showed that the insertion of the copper atom into the less substituted carbon of the aziridine ring has a lower activation barrier. nih.gov

A hypothetical transition state for a key bond-forming step in the synthesis of a furanmethanamine might involve the coordinated furan precursor and the amine nucleophile to the metal center. The geometry and energy of this transition state would dictate the stereochemical outcome of the reaction if a chiral center is formed.

Role of Specific Catalysts and Ligands in Reaction Selectivity

The choice of catalyst and associated ligands is paramount in controlling the selectivity (chemo-, regio-, and stereoselectivity) of synthetic transformations. In the synthesis of complex amines and heterocycles, copper-based catalysts are frequently employed. rsc.orgresearchgate.net

For instance, in the copper-catalyzed cascade reaction to form trifluoromethyl-substituted 2H-furan-amines, the copper catalyst is essential for the initial cyclopropanation of enaminones. rsc.org The nature of the ligand attached to the copper center can significantly influence the efficiency and stereoselectivity of the reaction. Phosphine (B1218219) ligands are commonly used in transition-metal catalysis due to their ability to fine-tune the electronic and steric properties of the metal center. rsc.orgacs.org For example, the use of chiral phosphine ligands can induce enantioselectivity in the formation of chiral products.

The role of the ligand can be multifaceted:

Steric Hindrance: Bulky ligands can block certain reaction pathways, leading to higher regioselectivity.

Electronic Effects: Electron-donating or electron-withdrawing ligands can alter the reactivity of the metal center, affecting the rate and efficiency of the catalytic cycle.

Stabilization: Ligands stabilize the metal center, preventing catalyst decomposition and increasing turnover numbers.

In a hypothetical copper-catalyzed synthesis of this compound, the choice of a phosphine ligand could influence the rate of C-N bond formation and potentially prevent side reactions. The table below illustrates the potential impact of different ligand types on a catalytic reaction.

| Ligand Type | Potential Effect on Reaction Selectivity |

| Bulky Phosphines | May enhance regioselectivity by sterically directing the approach of the nucleophile. |

| Chiral Bisphosphines | Could induce enantioselectivity if a new stereocenter is formed. |

| Electron-Rich Phosphines | May increase the rate of oxidative addition steps in the catalytic cycle. |

| Electron-Poor Phosphines | Could facilitate reductive elimination to release the product. |

Kinetic Studies of Formation Reactions

Kinetic studies are essential for understanding the rate of a reaction and the factors that influence it, providing further evidence for a proposed reaction mechanism. Such studies involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst loading, reactant concentrations).

For cascade reactions, which involve multiple sequential steps, kinetic analysis can help identify the rate-determining step. researchgate.net In the synthesis of furan derivatives via acid-catalyzed cascade reactions, kinetic models have been developed to describe the reaction rates. researchgate.net

A kinetic study of the formation of this compound would likely involve:

Monitoring Reaction Progress: Using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to measure the concentrations of reactants and products at different time points.

Determining Reaction Order: By systematically varying the initial concentrations of the reactants and the catalyst, the order of the reaction with respect to each component can be determined.

Calculating Activation Parameters: By performing the reaction at different temperatures, the activation energy (Ea) and other thermodynamic parameters can be calculated using the Arrhenius equation.

For example, in a related study on the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals, the temperature- and pressure-dependent rate constants for various reaction pathways were calculated, revealing that different pathways dominate at different temperatures. nih.gov

Computational Mechanistic Modeling

Computational modeling, primarily using Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. nih.gov These methods allow for the calculation of the geometries and energies of reactants, intermediates, transition states, and products.

For the synthesis of this compound, computational modeling could be used to:

Map the Potential Energy Surface: To identify the lowest energy reaction pathway.

Validate Proposed Intermediates: By calculating the relative stabilities of potential intermediates, such as the amino-cyclopropane intermediate proposed in the synthesis of related furan-amines. rsc.org

Explain Selectivity: By comparing the activation barriers for different regio- or stereoisomeric pathways.

Predict Spectroscopic Properties: Calculated NMR chemical shifts and IR vibrational frequencies can be compared with experimental data to confirm the structure of synthesized compounds. globalresearchonline.net

A typical computational workflow for investigating a reaction mechanism would involve:

Geometry Optimization: Finding the lowest energy structures for all relevant species in the proposed mechanism.

Frequency Calculations: To confirm that optimized structures are either energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies.

Transition State Searching: Using algorithms to locate the saddle point on the potential energy surface connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a found transition state connects the desired reactants and products.

By combining these computational approaches, a detailed and quantitative understanding of the reaction mechanism for the formation of this compound can be achieved, guiding future efforts to optimize the synthesis of this and related compounds.

Applications in Advanced Materials Science and Polymer Chemistry

Role as Monomer Precursor in Polymer Synthesis

The amine group of 4-(Trifluoromethyl)-2-furanmethanamine enables it to act as a reactive monomer in various polymerization reactions, such as the synthesis of polyamides and polyimides. The incorporation of both the furan (B31954) heterocycle and the trifluoromethyl group into the polymer backbone can impart a unique combination of properties, including high thermal stability, chemical resistance, and specific dielectric characteristics.

Furan-based monomers are increasingly sought after as renewable building blocks for high-performance polymers. researchgate.net The synthesis of polymers from furan-amine precursors can be achieved through reactions with diacids, diacyl chlorides, or dianhydrides to form polyamides and polyimides, respectively. In the context of this compound, its reaction with a dicarboxylic acid would lead to a polyamide chain incorporating the trifluoromethyl-substituted furan ring. This process is analogous to the synthesis of other furan-based polyamides, which are valued for their potential as alternatives to petroleum-derived polymers. researchgate.net The presence of the -CF3 group is anticipated to enhance the polymer's thermal stability and reduce its moisture absorption and dielectric constant, properties that are highly desirable for applications in microelectronics and advanced composites. researchgate.netresearchgate.net

Copolymerization offers a powerful strategy to tailor the final properties of materials. This compound can be copolymerized with a wide range of traditional monomers, such as aliphatic or aromatic diamines and diacids, to fine-tune the characteristics of the resulting polymer. For instance, copolymerizing it with a flexible aliphatic diamine could improve the processability and toughness of an otherwise rigid polymer chain. Conversely, copolymerization with aromatic monomers could further enhance thermal and mechanical performance. The Diels-Alder reaction, a characteristic reaction of the furan ring, also presents a unique avenue for creating thermally reversible cross-linked copolymers. nih.gov This "click" chemistry approach allows for the development of self-healing materials and reprocessable thermosets.

Utilization as Curing Agents in Thermosetting Resins

The primary amine functionality of this compound makes it a suitable candidate for use as a curing agent, or hardener, for thermosetting resins like epoxies. Amine-based curing agents are widely used to cross-link epoxy resins, transforming the liquid prepolymers into hard, infusible, three-dimensional networks. nih.gov

In an epoxy resin system, the active hydrogen atoms on the amine group of this compound react with the epoxide rings of the epoxy prepolymer (e.g., Diglycidyl ether of Bisphenol A) in a polyaddition reaction. This reaction opens the epoxy ring and forms a stable covalent bond, leading to the formation of a cross-linked network. The use of a furan-amine as a curing agent can yield thermosets with distinct properties compared to those cured with standard aliphatic or aromatic amines. Research on furan-based epoxy amine systems has shown they can possess higher density, modulus, and strength compared to traditional epoxies. engconfintl.org The incorporation of the trifluoromethyl group is expected to further enhance these properties, particularly by lowering the material's dielectric constant and water absorption, which is a critical requirement for electronic packaging and insulation materials. researchgate.netresearchgate.net

Table 1: Expected Impact of Fluorination on Epoxy Resin Properties

| Property | Standard Amine-Cured Epoxy | Expected Property of Epoxy Cured with this compound | Reference |

| Dielectric Constant (ε) | ~3.5 - 4.5 | Lower (< 3.0) | researchgate.net |

| Water Absorption | Moderate | Lower | researchgate.netresearchgate.net |

| Thermal Stability | Good | Enhanced | researchgate.net |

| Chemical Resistance | Good | Enhanced | nih.gov |

| Surface Energy | Moderate | Lower | researchgate.net |

This table presents expected trends based on published research on analogous fluorinated and furan-based systems.

Design of Renewable and Bio-Based Polymer Materials

There is a significant global effort to develop high-performance polymers from renewable resources to reduce dependence on fossil fuels. researchgate.netumn.edu Furan compounds, derivable from lignocellulosic biomass (e.g., from carbohydrates via intermediates like furfural (B47365) and 5-hydroxymethylfurfural), are key platform chemicals in this endeavor. researchgate.netnih.govsemanticscholar.org

By using a furan-based molecule like this compound, it is possible to create "partially bio-based" materials. The furan core of the molecule originates from a renewable feedstock, contributing to a more sustainable material lifecycle. nih.govresearchgate.net While the trifluoromethylation step involves synthetic chemistry, this hybrid approach allows for the creation of advanced materials that combine the environmental benefits of a bio-based component with the high-performance characteristics imparted by fluorine chemistry. These materials can fill a niche where purely bio-based polymers may not meet the stringent performance requirements of applications in aerospace, electronics, or specialty coatings. The enzymatic polymerization of furan-based monomers is also an area of active research, offering a greener synthesis route for producing these sustainable polymers. d-nb.infonih.gov

Strategies for Sustainable Polymer Development

A primary strategy in modern polymer chemistry is the transition from petroleum-based feedstocks to renewable resources to mitigate environmental impact. mdpi.com The furan moiety in this compound is derived from furfural, a key platform chemical produced industrially from lignocellulosic biomass such as agricultural residues. nih.govresearchgate.net This bio-based origin aligns with the principles of green chemistry and sustainable industrial development. nih.gov

The use of biomass-derived monomers like furans is a critical approach to reducing the carbon footprint of polymer production and creating a more circular economy. mdpi.comnih.gov By functionalizing these bio-derived building blocks with high-performance groups like trifluoromethyl, it becomes possible to produce advanced polymers that are both sustainable and possess superior properties, linking biomass conversion directly with the production of high-value fluorinated materials. nih.gov This approach helps to protect the environment from the overexploitation of fossil fuels and can reduce greenhouse gas emissions associated with traditional polymer manufacturing. mdpi.com

Integration into Bio-Derived Polymer Architectures

Furan-based monomers, particularly diols like 2,5-bis(hydroxymethyl)furan (BHMF), have been successfully integrated into various polymer architectures, including polyesters, polyurethanes, and polycarbonates. rsc.orgnih.govsemanticscholar.org These materials are explored as sustainable alternatives to their petroleum-based counterparts, such as those derived from terephthalic acid. semanticscholar.org

Given its primary amine functionality, this compound can be readily integrated into several polymer systems:

Polyamides and Polyimides: Through polycondensation reactions with diacids or dianhydrides, creating polymers with the rigid furan ring and the functional trifluoromethyl group in the backbone.

Epoxy Resins: Acting as a curing agent or hardener for epoxy resins, where the amine groups react to form a cross-linked thermoset network. The furan and trifluoromethyl groups would be incorporated into the network structure, influencing its thermal and mechanical properties.

Polyurethanes: While less direct than using diols, the amine can react with isocyanates, potentially serving as a chain extender or cross-linker in polyurethane formulations. rsc.orgnih.gov

The incorporation of this monomer allows for the creation of partially bio-based fluorinated polymers, combining the sustainability of the furan unit with the high-performance characteristics endowed by fluorine chemistry.

Structure-Property Relationships in Derived Materials

The final properties of a polymer are intrinsically linked to the chemical structure of its constituent monomers. In polymers derived from this compound, both the furan ring and the trifluoromethyl group exert a significant influence on material performance.

Influence of Furan and Trifluoromethyl Moieties on Material Performance

The presence of these two distinct chemical moieties imparts a unique combination of properties to the resulting polymers.

Influence of the Furan Moiety: The furan ring, being a five-membered aromatic heterocycle, has a different geometry and electronic distribution compared to the more common six-membered benzene (B151609) ring. This structural difference can lead to:

Increased Rigidity and Thermal Stability: The furan unit can stiffen the polymer chain, potentially leading to higher glass transition temperatures (Tg) and improved thermal stability compared to aliphatic counterparts. mdpi.com

Enhanced Mechanical Properties: Studies on other furan-based thermosetting materials have shown they can possess an improved glassy storage modulus and advanced fracture toughness when compared to analogous phenylic structures. researchgate.net

Altered Crystallization Kinetics: The specific architecture of the furanoate unit can affect the mobility of polymer chains, leading to different crystallization behavior and microstructure compared to terephthalate-based polymers. mdpi.com

Influence of the Trifluoromethyl (-CF3) Moiety: The introduction of -CF3 groups is a widely used strategy for enhancing polymer properties. researchgate.net The unique characteristics of fluorine—high electronegativity, low polarizability, and strong C-F bonds—result in significant modifications. nih.govmdpi.com

Hydrophobicity and Low Surface Energy: Fluorinated polymers exhibit low surface energy and are hydrophobic, which can be leveraged for creating water-repellent surfaces. nih.gov

Modified Electronic Properties: The -CF3 group is strongly electron-withdrawing. researchgate.net This can lower the HOMO and LUMO energy levels of the polymer, a property that is exploited in materials for electronic applications like solar cells. researchgate.netrsc.org

Reduced Water Absorption and Dielectric Constant: The low polarizability of the C-F bond leads to polymers with lower water uptake and a lower dielectric constant, which is advantageous for electronic packaging and insulation. researchgate.net

Improved Solubility: The presence of bulky, disruptive -CF3 groups can hinder polymer chain packing, often leading to improved solubility in organic solvents. researchgate.net

The following table summarizes the expected influence of these moieties on polymer properties.

Correlating Molecular Structure with Polymer Network Attributes

In thermosetting polymers, such as epoxy resins or polyimides, the molecular structure of the monomers directly dictates the attributes of the final polymer network. For a monomer like this compound used as a curing agent, its structure would influence:

Cross-link Density: As a diamine (assuming the primary amine provides two reactive sites), it contributes to the formation of cross-links. The rigidity of the furan-CF3 backbone between the amine functional groups will affect the distance and flexibility between cross-link points.

Chain Mobility: The stiff furan ring and the bulky trifluoromethyl group will restrict the rotational freedom of the polymer chains within the network. mdpi.com This restriction is a key factor in determining the material's glass transition temperature (Tg) and its mechanical properties below this temperature.

Intermolecular Interactions: The highly polar C-F bonds in the -CF3 group can alter intermolecular forces within the polymer network. researchgate.net While not forming traditional hydrogen bonds, fluorine can participate in other weak interactions that influence chain packing and cohesion.

By systematically modifying the polymer formulation—for instance, by changing the ratio of this amine to other curing agents or by altering the epoxy resin backbone—a direct correlation between the concentration of furan and trifluoromethyl groups and the network's macroscopic properties (e.g., Tg, modulus, toughness) can be established. researchgate.net

Functional Materials Development

The unique combination of a bio-derived core and a highly functional fluorinated group makes this compound a candidate for the development of advanced functional materials, including smart polymers.

Smart Polymers and Stimuli-Responsive Materials

"Smart" or stimuli-responsive polymers are materials that undergo significant, reversible changes in their properties in response to small external stimuli. nih.gov These stimuli can include changes in temperature, pH, light, or the presence of specific chemical species. mdpi.comnih.gov Fluorinated polymers represent a unique class of materials often used in these applications. mdpi.comresearchgate.net

Polymers incorporating this compound could be designed to be responsive to various stimuli:

pH-Responsiveness: The primary amine group is basic and can be protonated in acidic conditions. In a polymer network, this protonation would introduce positive charges, leading to electrostatic repulsion and potential swelling of the material. This could be used for pH-triggered drug delivery, where a payload is released as the polymer matrix swells. nih.gov

Redox-Responsiveness: While not intrinsic to the monomer itself, redox-sensitive linkages (like disulfide bonds) could be incorporated into a polymer backbone alongside it. The release of a payload attached via these bonds could alter the local environment of the -CF3 groups. nih.gov

Thermal-Responsiveness: The balance of hydrophilic (amine) and hydrophobic (furan, -CF3) character could be tuned to create polymers that exhibit temperature-dependent solubility or phase transitions in solution.

A key application for fluorinated smart polymers is in advanced diagnostics, such as ¹⁹F Magnetic Resonance Imaging (MRI). nih.gov The ¹⁹F nucleus has a strong MRI signal and no natural background in biological tissues. A smart polymer containing -CF3 groups could be designed so that a stimulus (e.g., a change in pH) triggers a conformational change or a change in hydration around the fluorine atoms. This change in the local molecular environment can alter the magnetic relaxation of the fluorine nuclei, effectively "switching" the ¹⁹F MRI signal on or off, allowing for triggered imaging of specific biological conditions. nih.gov

The table below outlines potential stimuli and the corresponding responses that could be engineered into polymers derived from this monomer.

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental properties of a molecule from first principles. These calculations provide insights into the molecule's geometry, stability, and electronic nature.

The electronic structure of 4-(Trifluoromethyl)-2-furanmethanamine dictates its chemical reactivity. DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, are commonly used to compute electronic properties. niscpr.res.innih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations Note: The following data is illustrative of typical outputs from DFT calculations for organic molecules and is not based on experimentally verified results for this compound.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.6 eV | Relates to chemical reactivity and stability |

| Ionization Potential | 6.8 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity |

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by studying charge delocalization and hyperconjugative interactions, which contribute to molecular stability. niscpr.res.in

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformers. Computational methods are used to identify the most stable conformers and the energy barriers for rotation between them. nih.gov For this molecule, key rotations would occur around the C2-CH2 (furan ring to methylene (B1212753) bridge) and CH2-NH2 (methylene bridge to amine group) bonds.

DFT calculations can map the potential energy surface by systematically rotating these bonds and calculating the energy at each step. This analysis reveals the global minimum energy conformation and other local minima. The relative stability of different conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the amine group and the furan (B31954) ring's oxygen atom. The bulky and electronegative -CF3 group at the C4 position would significantly influence the conformational preferences of the furan ring and adjacent substituents. nih.govresearchgate.net

Table 2: Hypothetical Relative Energies of Conformers This table illustrates how computational results for conformer stability would be presented.

| Conformer | Dihedral Angle (O-C2-Cα-N) | Relative Energy (kcal/mol) | Population (%) at 298K |

| Anti-periplanar | 180° | 0.00 | 75% |

| Syn-clinal (gauche) | 60° | 1.20 | 15% |

| Anti-clinal | 120° | 2.50 | 8% |

| Syn-periplanar | 0° | 5.00 | 2% |

Molecular Dynamics Simulations of Polymerization Processes

Furan-based compounds, such as furfuryl alcohol, are known to undergo polymerization to form furan resins. dpi-proceedings.comresearchgate.net Molecular Dynamics (MD) simulations can be employed to model the potential polymerization of this compound. These simulations track the atomic motions of a large number of molecules over time, providing insights into macroscopic properties.

Using reactive force fields (e.g., ReaxFF), MD simulations can model the chemical reactions that lead to polymer chain formation. psu.edudpi-proceedings.com This approach allows for the prediction of the resulting polymer's structure, density, thermal stability, and mechanical properties. dpi-proceedings.com Such simulations are crucial for understanding how the trifluoromethyl and amine functional groups would affect the polymerization mechanism and the characteristics of the final material, guiding its potential use in advanced composites or coatings.

In Silico Design of Novel Furan-Amine Derivatives

The scaffold of this compound can serve as a starting point for the in silico design of new molecules with specific desired properties. researchgate.net This process involves computationally modifying the parent structure—for example, by adding different substituents to the furan ring or the amine group—and evaluating the properties of the resulting virtual compounds.

Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are central to this approach. researchgate.net For instance, if the goal is to design a new pharmaceutical agent, derivatives can be docked into the active site of a target protein to predict their binding affinity. This computational screening allows researchers to prioritize a small number of the most promising candidates for chemical synthesis and experimental testing, significantly accelerating the discovery process. researchgate.netresearchgate.net

Prediction of Spectroscopic Signatures for Structural Elucidation

Quantum chemical calculations are highly effective at predicting the spectroscopic signatures of molecules, which is invaluable for their structural confirmation. DFT calculations can accurately compute the vibrational frequencies corresponding to peaks in Infrared (IR) and Raman spectra. nih.govresearchgate.net The calculated spectrum can be compared with an experimental spectrum to confirm that the synthesized compound has the correct structure. Potential Energy Distribution (PED) analysis is often used to assign specific vibrational modes to the calculated frequencies. nih.gov

Similarly, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov The accuracy of these predictions is often sufficient to distinguish between different isomers or conformers. By comparing the calculated NMR data with experimental results, chemists can gain definitive proof of the molecular structure of newly synthesized compounds like this compound.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Furan Derivative This table demonstrates the typical correlation between theoretical predictions and experimental data used for structural verification.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3410 | 3395 | N-H stretching |

| ν(C-H) furan | 3125 | 3120 | Furan C-H stretching |

| ν(C=C) furan | 1580 | 1575 | Furan ring C=C stretching |

| ν(C-F) | 1150 | 1145 | C-F stretching (of CF3) |

| δ(CH2) | 1455 | 1450 | Methylene scissoring |

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of fluorinated furan (B31954) derivatives remains a complex challenge that necessitates cutting-edge catalytic solutions. nih.gov While methods for producing furan-based amines from biomass are advancing, the introduction of fluorine substituents adds a layer of difficulty. nih.govmdpi.com Future research will be heavily focused on creating catalytic systems that offer high efficiency, selectivity, and operate under mild, environmentally benign conditions.

Key research thrusts in this area include:

Heterogeneous Catalysis: The development of robust, recyclable heterogeneous catalysts is paramount for industrial-scale synthesis. Research is anticipated to explore meticulously crafted catalyst systems with specific metals and supports to overcome common obstacles in amination reactions, such as side reactions and polymerization. acs.org Systems based on non-precious metals like cobalt and nickel are gaining attention as sustainable alternatives to precious metal catalysts (e.g., Palladium, Rhodium). researchgate.net

Enantioselective Synthesis: For applications in pharmaceuticals and advanced materials, controlling the stereochemistry is crucial. Future efforts will likely concentrate on catalytic enantioselective methods, such as the reduction of trifluoromethyl-substituted imines, to produce specific stereoisomers of α-trifluoromethyl amines. nih.gov This involves designing chiral ligands and catalysts that can effectively differentiate between prochiral faces of an intermediate.

Advanced Fluorination Techniques: The introduction of the trifluoromethyl group is a critical step. While the use of fluorinated building blocks is a common strategy, late-stage fluorination is often more efficient for industrial processes. tandfonline.comrsc.org Emerging radical fluorination methods show great promise for their ability to install fluorine with high regioselectivity, even on molecules with sensitive functional groups. numberanalytics.com Research will continue to refine these methods alongside traditional electrophilic and nucleophilic fluorination to improve efficiency and selectivity. numberanalytics.comrsc.org

| Catalytic Strategy | Focus Area | Key Advantages | Research Challenges |

|---|---|---|---|

| Heterogeneous Catalysis | Amination of furan derivatives | Catalyst recyclability, process scalability, reduced waste. acs.org | Achieving high selectivity, preventing catalyst deactivation. |

| Enantioselective Catalysis | Asymmetric reduction of ketimines | Production of single enantiomer primary amines. nih.gov | Design of highly effective and specific chiral catalysts. |

| Radical Fluorination | C-F bond formation | High regioselectivity, tolerance of sensitive functional groups. numberanalytics.com | Controlling radical reactivity, availability of radical initiators. |

Exploration of Advanced Functional Materials from Derivatives

The unique electronic properties conferred by the trifluoromethyl group, combined with the polymerizable nature of the furan and amine functionalities, make derivatives of 4-(Trifluoromethyl)-2-furanmethanamine highly promising building blocks for advanced functional materials. nih.gov Research in this domain aims to create novel materials with tailored physical and chemical properties for a wide range of applications. wiley.com

Future exploration is expected in the following areas:

Bio-based Polymers: There is a significant trend toward replacing petroleum-based monomers with sustainable, bio-derived alternatives. researchgate.netmdpi.com Furan-based diamines, analogous to this compound derivatives, can be used to synthesize bio-based polyimides and polyamides. researchgate.netmdpi.com The incorporation of the trifluoromethyl group is expected to enhance thermal stability, chemical resistance, and modify the dielectric properties of these polymers, making them suitable for high-performance applications in electronics and aerospace.

Liquid Crystals and Self-Assembling Monolayers: Trifluoromethylated furan subunits are known to be prospective components in various advanced materials, including liquid crystals and photoresist polymers. nih.gov The strong dipole moment and specific steric profile of the CF3 group can influence intermolecular interactions, guiding the self-assembly processes necessary for the formation of these ordered structures.

Enhanced Material Properties: The introduction of fluorine often improves key material properties. tandfonline.com For polymers derived from this compound, this could translate to increased metabolic stability (for biomedical applications), enhanced lipophilicity, and improved bioavailability. nih.govtandfonline.com

| Material Class | Potential Derivative | Anticipated Property Enhancement | Potential Application |

|---|---|---|---|

| High-Performance Polyimides | Dianhydrides or diamines | Increased thermal stability, lower dielectric constant, chemical resistance. | Microelectronics, aerospace components. researchgate.net |

| Fluorinated Polyamides | Diamine monomers | Improved mechanical strength, hydrophobicity. | Specialty textiles, barrier films. |

| Liquid Crystals | Modified furan cores | Control over mesophase behavior and dipole moments. nih.gov | Display technologies, optical sensors. |

Integration into Sustainable Manufacturing Processes

The chemical industry is undergoing a paradigm shift towards sustainability, driven by the need to reduce reliance on fossil fuels and minimize environmental impact. mdpi.com Furan-based compounds are at the forefront of this transition, as they can be derived from renewable lignocellulosic biomass, such as sugars and lignin. nih.govmdpi.com

Future research will focus on integrating the synthesis of this compound into sustainable manufacturing workflows by:

Utilizing Bio-based Feedstocks: The furan ring can be sourced directly from biomass-derived platform molecules like furfural (B47365). nih.gov Developing efficient catalytic pathways from these renewable starting materials to the target amine is a primary goal. This approach aligns with the principles of a circular economy and reduces the carbon footprint of the manufacturing process. researchgate.net

Adopting Green Chemistry Principles: This includes the use of greener solvents (e.g., avoiding halogenated solvents), atom-economical reactions like reductive amination where water is the main by-product, and designing processes that operate at lower temperatures and pressures to reduce energy consumption. mdpi.comresearchgate.net

Process Intensification: Research into flow chemistry and continuous manufacturing processes for both the synthesis of the furan platform chemical and its subsequent amination and fluorination will be crucial. These technologies can lead to safer, more efficient, and scalable production compared to traditional batch processes.

| Strategy | Description | Environmental Benefit |

|---|---|---|

| Biomass Valorization | Using furfural or 5-hydroxymethylfurfural (B1680220) (HMF) from non-edible biomass as the starting material. nih.gov | Reduces dependence on fossil fuels, lowers carbon emissions. mdpi.com |

| Green Catalysis | Employing recyclable heterogeneous catalysts and avoiding toxic reagents. acs.org | Minimizes waste generation and environmental pollution. |

| Flow Chemistry | Conducting reactions in continuous-flow reactors. | Improved safety, better process control, higher efficiency, and easier scalability. |

Synergistic Approaches with Emerging Technologies (e.g., AI in materials discovery)

The complexity of designing new molecules and materials is immense, but emerging technologies like artificial intelligence (AI) and machine learning offer powerful tools to accelerate this process. acs.org The synergy between computational modeling and experimental synthesis is set to redefine the discovery and optimization of materials derived from compounds like this compound.

Future research will increasingly incorporate:

AI-Driven Material Prediction: Machine learning algorithms can be trained on vast datasets of known materials to predict the properties of novel, hypothetical compounds. acm.orgictp.it This allows researchers to screen thousands of potential polymer structures derived from this compound in silico to identify candidates with the most promising thermal, mechanical, or electronic properties before undertaking costly and time-consuming lab synthesis.

Autonomous Research and Optimization: AI systems are being developed that can not only predict outcomes but also suggest the most informative experiments to perform next (active learning). acm.org This can be applied to optimize reaction conditions for synthesis or to systematically explore how different functional groups added to the core molecule affect the final material's performance. Some advanced AI can function as autonomous research agents, interacting with data to reason and plan. peese.org

Physics-Informed AI: To ensure that AI-generated materials are scientifically meaningful and chemically realistic, new models are being developed that embed fundamental physical and chemical principles directly into the learning process. peese.org For crystalline materials, this involves incorporating knowledge of crystallographic symmetry and periodicity, guiding the AI to generate structures that are not just mathematically possible but also thermodynamically stable.

| Discovery Stage | AI/Machine Learning Application | Expected Outcome |

|---|---|---|

| Design & Screening | Predictive models for material properties (e.g., thermal stability, band gap). | Rapid identification of high-potential candidate molecules. acs.org |

| Synthesis | Optimization of reaction conditions (temperature, catalyst, solvent) using active learning. | Higher yields, reduced experimental effort, and faster process development. acm.org |

| Characterization | Analysis of complex data from techniques like X-ray diffraction. | Faster interpretation of results and structural identification. acm.org |

| Innovation | Generative models for proposing novel, stable chemical structures. | Discovery of entirely new materials with unforeseen properties. peese.org |

Q & A

Q. What are the established synthetic routes for 4-(Trifluoromethyl)-2-furanmethanamine, and what are their key reaction conditions?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution, cross-coupling, or reductive amination. For example:

- Reductive Amination : Reaction of 5-(trifluoromethyl)furan-2-carbaldehyde with ammonia or methylamine in the presence of a reducing agent (e.g., NaBH₄) .

- Cross-Coupling : Palladium-catalyzed coupling of halogenated furan derivatives with trifluoromethyl-containing reagents, followed by amine functionalization .

Key Conditions : Optimize temperature (60–100°C), solvent polarity (THF or DMF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to achieve yields >70% .

Q. Table 1. Comparison of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Challenges | Reference |

|---|---|---|---|---|

| Reductive Amination | 68 | >95% | Over-reduction of aldehyde | |

| Cross-Coupling | 75 | >90% | Catalyst deactivation |

Q. How is the structural identity of this compound confirmed in academic research?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, ¹⁹F), HRMS , and HPLC with retention time matching. For example:

Q. What is the hypothesized mechanism of biological activity for this compound?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability , while the furan ring may participate in π-π stacking with target proteins. Computational docking studies (e.g., AutoDock Vina) suggest binding to enzymes like cytochrome P450 or kinase domains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell line variability, solvent effects). To address this:

- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HepG2) and solvent controls (DMSO concentration ≤0.1%) .

- Dose-Response Curves : Confirm IC₅₀ values across multiple replicates and orthogonal assays (e.g., fluorescence-based vs. radiometric) .

Example : A study reported conflicting IC₅₀ values (5 μM vs. 20 μM) due to variations in ATP concentration in kinase assays; normalization to ATP levels resolved the issue .

Q. What strategies optimize the enantiomeric purity of this compound derivatives?

- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis:

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10) .

- Asymmetric Synthesis : Employ Evans’ oxazaborolidine catalysts for enantioselective reductive amination (>90% ee) .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

Q. Table 2. Pharmacokinetic Data

| Parameter | This compound | Non-Fluorinated Analog |

|---|---|---|

| Bioavailability | 45% | 18% |

| Half-life (t₁/₂) | 6.2 h | 3.8 h |

| Reference |

Q. What computational tools are recommended for predicting metabolic pathways of this compound?

- Methodological Answer : Use MetaSite or GLORYx for in silico metabolism prediction. For instance, MetaSite identifies primary oxidation sites on the furan ring and N-demethylation pathways . Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Data Contradiction Analysis

- Case Study : Conflicting reports on cytotoxicity (IC₅₀ = 10 μM vs. non-toxic at 50 μM):

Key Takeaways for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.